Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate
Description
Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a 3-ethoxy-3-oxoprop-1-enyl substituent at the 2R position of the piperidine ring. Its stereochemistry at the 2R position and the conjugated enoate moiety may influence reactivity in catalytic hydrogenation, cycloaddition, or nucleophilic addition reactions .
Properties
IUPAC Name |
benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-2-22-17(20)12-11-16-10-6-7-13-19(16)18(21)23-14-15-8-4-3-5-9-15/h3-5,8-9,11-12,16H,2,6-7,10,13-14H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIYRNUTCODANF-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C=C[C@H]1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized to introduce the benzyloxycarbonyl group.
Reaction Conditions: The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propenoate moiety to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperidines .
Scientific Research Applications
Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous piperidine derivatives, focusing on structural differences, synthetic routes, and physicochemical properties.
Positional Isomers and Substituent Effects
- Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1) Structure: The ethoxy-oxopropyl group is attached at the 4-position of the piperidine ring instead of the 2R position. Its stability under standard storage conditions is noted, but toxicity and ecological impact data are unspecified . Synthetic Relevance: Positional isomerism likely alters reactivity; the 4-substituted derivative may exhibit different steric hindrance in nucleophilic reactions compared to the 2R-substituted target compound.
- Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7) Structure: Contains a propanoyl group (R-CO-) at the 4-position, introducing a ketone functionality absent in the target compound. Reactivity: The ketone group enhances electrophilicity, making it more prone to nucleophilic attack than the enoate group in the target compound .
Functional Group Variations
- Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 886362-35-2) Structure: Features an amino group on the ethoxy-oxopropyl chain, introducing basicity and hydrogen-bonding capability.
(2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate
Stereochemical Comparisons
- Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate (CAS 623950-04-9) Structure: Contains dihydroxypropanoate with (2R,3S) stereochemistry, contrasting with the enoate group in the target compound. Reactivity: The diol moiety allows for chelation with metal catalysts, which could enhance enantioselectivity in asymmetric syntheses .
Data Table: Key Differences Among Piperidine Derivatives
Notes on Contradictions and Gaps
Biological Activity
Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate, with the CAS number 160169-47-1, is a compound belonging to the piperidine derivative class. This compound exhibits a range of biological activities, particularly in medicinal chemistry, making it a subject of interest for further research.
- Molecular Formula : C₁₈H₂₃NO₄
- Molecular Weight : 317.38 g/mol
- Structure : The compound features an ethoxy group and a carbonyl moiety, contributing to its reactivity and potential biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
- The compound has been shown to interact with specific enzymes, particularly those involved in neurotransmitter metabolism. For instance, piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), which could enhance cholinergic transmission and potentially alleviate memory deficits associated with Alzheimer's disease .
2. Antimicrobial Properties
- Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. The structural complexity allows it to bind selectively to microbial targets, inhibiting their growth through various mechanisms of action.
3. Histone Deacetylase (HDAC) Activity
- Recent investigations into related compounds have indicated that derivatives of piperidine can exhibit significant HDAC inhibitory activity. This suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .
Study on Acetylcholinesterase Inhibition
A comparative molecular field analysis study highlighted the inhibition of AChE by N-benzylpiperidine derivatives, demonstrating a correlation between structural features and inhibitory potency. This implies that this compound could similarly affect cholinergic pathways .
Antimicrobial Evaluation
Research focused on piperidine derivatives has shown promising results in antimicrobial activity. For instance, studies have documented the efficacy of various piperidine compounds against common bacterial strains, suggesting that this compound may also possess similar antimicrobial properties.
HDAC Inhibition Studies
In vitro assays conducted on related compounds have demonstrated that certain piperidine derivatives can inhibit HDACs effectively. These findings underscore the potential for this compound to serve as a lead compound in developing novel anticancer agents .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
